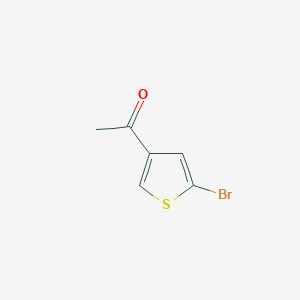

1-(5-Bromothiophen-3-YL)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Bromothiophen-3-YL)ethanone is a chemical compound with the CAS Number: 59227-67-7 . It has a molecular weight of 205.08 and its linear formula is C6H5BrOS . It is a useful research chemical for the preparation of acifran analogs as agonists of niacin receptors, GPR109a and GPR109b for the treatment of atherosclerosis .

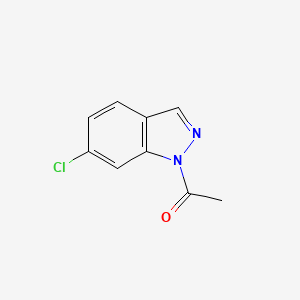

Molecular Structure Analysis

The InChI code for 1-(5-Bromothiophen-3-YL)ethanone is 1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-(5-Bromothiophen-3-YL)ethanone is a solid substance . It has a boiling point of 130-135 C at 13 mmHg and a melting point of 63-64 C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación

Bioorganic Chemistry

Application Summary

“1-(5-Bromothiophen-3-YL)ethanone” is used in the synthesis of certain bioorganic compounds . Specifically, it’s used in the creation of (E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones .

Methods of Application

The compound is synthesized by Crossed-Aldol condensation using simple stirring of 5-bromo-2-thiophen aldehyde and various substituted acetophenones at room temperature . The yield of this condensation was more than 89% .

Results and Outcomes

The synthesized chalcones were characterized by their analytical, UV, FT-IR, and NMR spectral data . They were also tested for antimicrobial activities using gram positive and gram negative bacterial and fungal strains . The results of these tests were discussed based on the mm of zone of inhibition values .

Synthesis of Acifran Analogs

Application Summary

“1-(5-Bromothiophen-3-YL)ethanone” is used in the synthesis of acifran analogs . These analogs are being studied as potential agonists of niacin receptors, GPR109a and GPR109b .

Methods of Application

The compound is used in the preparation of these analogs through a series of chemical reactions . The exact procedures and conditions would depend on the specific analog being synthesized .

Results and Outcomes

The synthesized analogs are being studied for their potential in the treatment of atherosclerosis . The results of these studies are not provided in the source .

Chemical Research

Application Summary

“1-(5-Bromothiophen-3-YL)ethanone” is a useful research chemical . It’s often used in chemical research due to its reactivity and the presence of a bromine atom, which can be easily substituted .

Methods of Application

The compound can be used in various chemical reactions . The exact methods of application would depend on the specific reaction being carried out .

Results and Outcomes

The outcomes of the research would depend on the specific reactions being studied . The compound’s reactivity and substitutability make it a versatile tool in chemical research .

Safety And Hazards

Propiedades

IUPAC Name |

1-(5-bromothiophen-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDKDDPMXRCHPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506761 |

Source

|

| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromothiophen-3-YL)ethanone | |

CAS RN |

59227-67-7 |

Source

|

| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)